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De-guanidine Peramivir -

De-guanidine Peramivir

Catalog Number: EVT-15425823
CAS Number:
Molecular Formula: C14H26N2O4
Molecular Weight: 286.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of De-guanidine Peramivir can be achieved through various methods that balance efficiency and yield while retaining biological activity. One notable approach involves:

  1. Starting Materials: Utilizing Peramivir as the precursor.
  2. Reactions: The process typically includes hydrolysis and de-guanidinylation steps.
  3. Purification: Standard purification techniques such as extraction, washing, crystallization, and re-crystallization are employed to isolate the final product with high purity .

Technical details reveal that de-guanidinylation can be performed using specific reagents that selectively remove the guanidine group without affecting other functional groups within the molecule, ensuring that the resultant compound retains its antiviral properties.

Molecular Structure Analysis

The molecular structure of De-guanidine Peramivir can be represented by its IUPAC name: (1S,2S,3R,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-amino-2-hydroxycyclopentane-1-carboxylic acid. The structural representation includes:

  • SMILES Notation: CCC(CC)C@H[C@H]1C@HCC@@HC(=O)O
  • InChI: InChI=1S/C14H26N2O4/c1-4-8(5-2)12(16-7(3)17)11-10(15)6-9(13(11)18)14(19)20/h8-13,18H,4-6,15H2,1-3H3,(H,16,17)(H,19,20)/t9-,10+,11+,12-,13+/m0/s1

This structure highlights the cyclopentane ring and various functional groups critical for its activity as a neuraminidase inhibitor .

Chemical Reactions Analysis

De-guanidine Peramivir undergoes several chemical reactions relevant to its synthesis and activity:

  1. Hydrolysis: This reaction typically involves breaking down ester or amide bonds to yield the active form of the compound.
  2. De-guanidinylation: A specific reaction where the guanidine group is removed from Peramivir to form De-guanidine Peramivir.
  3. Competitive Inhibition: The compound acts as a competitive inhibitor at the neuraminidase active site, which is essential for its antiviral mechanism.

These reactions are crucial for both synthesizing De-guanidine Peramivir and understanding its mechanism of action against influenza viruses .

Mechanism of Action

De-guanidine Peramivir functions primarily through competitive inhibition of the neuraminidase enzyme found on the surface of influenza viruses. By binding to the active site of neuraminidase, it prevents the release of new virions from infected cells. This inhibition disrupts the viral life cycle and limits viral spread within the host organism.

Research indicates that while De-guanidine Peramivir is approximately one order of magnitude less potent than Peramivir in inhibiting neuraminidase activity, it still maintains significant antiviral efficacy against various influenza strains .

Physical and Chemical Properties Analysis

The physical and chemical properties of De-guanidine Peramivir are essential for understanding its behavior in biological systems:

  • Molecular Weight: 286.367 g/mol
  • Molecular Formula: C14H26N2O4C_{14}H_{26}N_{2}O_{4}
  • Solubility: Generally soluble in polar solvents due to its hydrophilic nature.

These properties influence its pharmacokinetics and bioavailability when administered in therapeutic settings .

Applications

De-guanidine Peramivir is primarily studied for its potential as an antiviral agent against influenza viruses. Its ability to inhibit neuraminidase makes it a candidate for further development in treating influenza infections, particularly in cases where traditional treatments may fail due to resistance or other factors. Additionally, it holds promise for exploration in combination therapies or as a lead compound for designing new antiviral agents .

Rationale for Structural Modification of Peramivir

Role of Guanidine Functionality in Parent Compound Activity

The guanidine group (-C(NH₂)₂⁺) in peramivir is a critical pharmacophore that governs its high-affinity binding to the neuraminidase (NA) active site. Peramivir’s cyclopentane core positions the guanidine moiety to form dual electrostatic and hydrogen-bonding interactions with conserved residues in influenza A and B neuraminidases. Specifically, the guanidinium ion engages in:

  • Salt bridges with catalytic residues E119 and E227 (N2 numbering) [1] [7].
  • Hydrogen bonds with backbone carbonyls of W178 and S179, stabilizing the transition-state analog conformation of the inhibitor [1] [9].This binding mode is distinct from zanamivir (which uses a guanidine for similar polar interactions) and oseltamivir (which relies on hydrophobic pentyl ether interactions). Peramivir’s hybrid design—incorporating both a guanidine (like zanamivir) and a hydrophobic 3-pentyl side chain (like oseltamivir)—enables broad-spectrum activity against group 1 (N1, H5N1) and group 2 (N2, H3N2, H7N9) NAs [1] [7]. Table 1 summarizes key binding interactions:

Table 1: Guanidine-Mediated Binding Interactions of Peramivir in Neuraminidase

NA ResidueInteraction TypeFunctional Role
E119Salt bridgeFramework stabilization
E227Ionic bondCatalytic site anchoring
W178Hydrogen bond (backbone carbonyl)Active site rigidity
D151Water-mediated hydrogen bondIndirect catalytic support

Mutations at these residues (e.g., E119G/V in H3N2, H5N1) directly disrupt guanidine binding, confirming its mechanistic role [1] [3].

Limitations of Guanidine-Containing Neuraminidase Inhibitors

Despite its efficacy, the guanidine group imposes three key limitations that motivate its removal in next-generation analogs:

A. Resistance Development

Guanidine-dependent inhibitors like peramivir and zanamivir are vulnerable to framework residue mutations that compromise electrostatic binding:

  • E119G/V substitutions (H3N2, H5N1) eliminate salt bridges with the guanidinium ion, causing >100-fold reduced susceptibility (HRI) to zanamivir and peramivir [1] [3].
  • R150K/R152K mutations (influenza B) disrupt the R150-D197 salt bridge, indirectly destabilizing the guanidine-binding pocket and conferring cross-resistance to all NA inhibitors [9].Table 2 highlights resistance mutations affecting guanidine-binding:

Table 2: Resistance Mutations Impacting Guanidine-Dependent Inhibitors

MutationVirus SubtypeFold Reduction in SusceptibilityPrimary Mechanism
E119GH5N1>100 (Zanamivir), 10–100 (Peramivir)Loss of salt bridge with guanidine
E119VH3N2>100 (Oseltamivir), <10 (Peramivir)Steric hindrance of guanidine positioning
R150KInfluenza B>50 (All NA inhibitors)Disruption of D197 salt bridge (framework)

B. Physicochemical and Pharmacokinetic Challenges

The highly basic guanidine group (pKa ~12.5) renders peramivir hydrophilic and poorly membrane-permeable [6] [10]. This necessitates intravenous administration (as oral bioavailability is negligible) and restricts tissue penetration, particularly to the upper respiratory tract where influenza replication initiates [1] [7]. Additionally, guanidine’s positive charge at physiological pH increases binding to plasma proteins and extracellular matrices, reducing free drug concentrations at the site of infection [6].

Design Principles for Guanidine Removal in Next-Generation Antivirals

Removing the guanidine group while retaining antiviral efficacy requires strategic structural modifications to compensate for lost electrostatic interactions. Key design principles include:

A. Bioisosteric Replacement

Replacing guanidine with non-basic polar moieties that mimic its hydrogen-bonding capability without cationic charge:

  • Carboxamide groups: In AV5080 (an investigational NAI), a carboxamide replaces the C4-guanidine of zanamivir/peramivir. It maintains hydrogen bonds with S179 and D151 but avoids salt bridges with E119, reducing vulnerability to E119 mutations [3] [7].
  • Tertiary amines: Neutral amines provide hydrogen-bond acceptance without charge-dependent binding, improving resistance profiles against R292K mutants [3].

B. Hydrophobic Pocket Optimization

Exploiting the hydrophobic subpocket (residues I222, A246, R224) traditionally targeted by oseltamivir:

  • Peramivir analogs with branched alkyl extensions or aryl substituents enhance van der Waals contacts in this pocket, compensating for lost guanidine interactions [1] [7].
  • Dual-targeting designs (e.g., peramivir’s original hybrid approach) remain viable, but with guanidine replaced by neutral hydrogen-bond donors [7].

C. Salt Bridge Engineering

Introducing acidic groups (e.g., carboxylates) to form novel salt bridges with conserved arginine residues (R152, R371):

  • This mimics the natural substrate (sialic acid) and is less mutation-prone than guanidine-dependent interactions [1] [9].

D. Conformational Flexibility Enhancement

Designing analogs with rotatable bonds near the C4 position to adapt to mutant NA active sites. AV5080’s flexible linker allows reorientation upon E119 mutation, preserving inhibition (IC50 increases only 5–10 fold vs. >100-fold for guanidine inhibitors) [3].

The structural evolution of neuraminidase inhibitors underscores that guanidine removal is not a mere subtractive process but necessitates innovative chemistry to maintain potency while broadening applicability against resistant strains.

Properties

Product Name

De-guanidine Peramivir

IUPAC Name

(1S,2S,3R,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-amino-2-hydroxycyclopentane-1-carboxylic acid

Molecular Formula

C14H26N2O4

Molecular Weight

286.37 g/mol

InChI

InChI=1S/C14H26N2O4/c1-4-8(5-2)12(16-7(3)17)11-10(15)6-9(13(11)18)14(19)20/h8-13,18H,4-6,15H2,1-3H3,(H,16,17)(H,19,20)/t9-,10+,11+,12-,13+/m0/s1

InChI Key

LUBKBQAAWUOYOW-CKIKVBCHSA-N

Canonical SMILES

CCC(CC)C(C1C(CC(C1O)C(=O)O)N)NC(=O)C

Isomeric SMILES

CCC(CC)[C@@H]([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)O)N)NC(=O)C

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